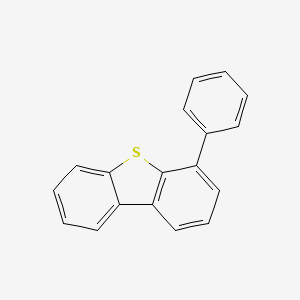

4-Phenyldibenzothiophene

描述

4-Phenyldibenzothiophene is a sulfur-containing polycyclic aromatic hydrocarbon (PAH) characterized by a dibenzothiophene core substituted with a phenyl group at the 4-position. This structural feature imparts distinct physicochemical properties, making it a compound of interest in environmental geochemistry, organic synthesis, and materials science. Key properties include:

| Property | Value | Unit | Calculation Method |

|---|---|---|---|

| log10WS (Water Solubility) | -7.44 | — | Crippen Calculated |

| logPoct/wat (Octanol-Water Partition Coefficient) | 5.721 | — | Crippen Calculated |

| McVol (Molecular Volume) | 198.690 | mL/mol | McGowan Calculated |

| Inp (Index Parameter) | 405.68 | — | NIST |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyldibenzothiophene can be achieved through various methods. One notable method involves the use of dihalobenzenes and phenyllithium. This process can be conducted in a single pot, leading to the formation of the thiophene ring. The reaction typically involves the following steps:

- Preparation of phenyllithium by reacting bromobenzene with lithium.

- Reaction of phenyllithium with dihalobenzenes to form the intermediate compound.

- Cyclization of the intermediate to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of readily available dihalobenzenes and phenyllithium ensures higher yields and cost-effectiveness. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product .

化学反应分析

Types of Reactions: 4-Phenyldibenzothiophene undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of thiols or other reduced forms.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used

科学研究应用

Photochemical Applications

Photochemical Reactivity

4-PDBT and its derivatives have been investigated for their photochemical properties. Research indicates that upon UV-A irradiation, 4-PDBT can generate reactive oxygen species (ROS), specifically singlet oxygen (), which has implications for biological systems. The generation of ROS can lead to oxidative stress in cells, making these compounds useful in studying cellular responses to oxidative damage .

Case Study: Protein Interaction Studies

A study explored the interaction of 4-PDBT-derived ROS with proteins, highlighting selectivity for cysteine residues. This selectivity is crucial for understanding protein modifications under oxidative stress conditions. The findings suggest that 4-PDBT derivatives could serve as tools for targeted delivery of ROS in biological research .

Drug Discovery

Sulfoximine Derivatives

4-PDBT is a precursor for sulfoximine compounds, which are gaining traction in drug discovery due to their stability and ability to form hydrogen bonds. These properties enhance their potential as scaffolds for developing new therapeutic agents .

Application in Targeted Therapy

The ability of 4-PDBT derivatives to generate nitrenes upon photolysis has been utilized in photoaffinity labeling techniques. This method allows researchers to study protein interactions and biomolecular complexes, providing insights into drug-target interactions .

Environmental Applications

Detection of Dibenzothiophenes in Crude Oil

Research has demonstrated that 4-PDBT is a significant component of dibenzothiophenes found in crude oil. Understanding the concentration and behavior of such compounds is essential for environmental monitoring and assessment of oil pollution .

| Application Area | Details |

|---|---|

| Photochemistry | Generation of reactive oxygen species (ROS) from UV irradiation; selective protein interaction studies. |

| Drug Discovery | Precursor for sulfoximine derivatives; targeted therapy via photoaffinity labeling. |

| Environmental Science | Detection and analysis of dibenzothiophenes in crude oil; implications for pollution monitoring. |

Summary of Findings

The applications of 4-Phenyldibenzothiophene span across multiple disciplines, showcasing its versatility:

- In photochemistry , it serves as a source of reactive species that can modify biomolecules.

- In drug discovery , it contributes to the development of stable scaffolds for new drugs.

- In environmental science , it plays a role in understanding the composition of crude oil and its environmental impact.

作用机制

The mechanism of action of 4-Phenyldibenzothiophene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

4-Phenyldibenzothiophene belongs to the dibenzothiophene family, which includes derivatives with varying substituents. Below is a detailed comparison with its closest analogs:

Dimethyldibenzothiophenes

- Structure : Methyl groups replace the phenyl substituent at positions 4, 6, or other locations.

- Geochemical Significance : Dimethyldibenzothiophenes are abundant in crude oils and source rocks, often used as biomarkers for assessing thermal maturity and depositional environments. However, their lower molecular weight and reduced steric bulk compared to this compound result in distinct migration and degradation behaviors .

- Property Differences :

- Lipophilicity : Methyl groups likely confer lower logP values (estimated ~4–5) compared to this compound (logP =5.721), altering partitioning in environmental matrices.

- Thermal Stability : The phenyl group in this compound enhances resistance to thermal degradation, making it a more stable geochemical marker under high-temperature conditions .

Benzo[b]naphthothiophenes

- Structure : A naphthothiophene fused with a benzene ring, increasing aromaticity.

- Geochemical Role : These compounds are less abundant than this compound in Niger Delta Basin crude oils but serve as indicators of specific organic matter inputs (e.g., terrestrial vs. marine) .

4-Hydroxybenzaldehyde

- Structure : A benzaldehyde derivative with a hydroxyl group, unrelated to dibenzothiophenes.

- Functional Differences : Unlike this compound, 4-hydroxybenzaldehyde is polar (logP ~1.5) and pharmacologically active, with studies highlighting its antioxidant and anti-inflammatory properties . This underscores how sulfur content and aromatic substitution dictate divergent applications.

生物活性

Overview of 4-Phenyldibenzothiophene

This compound is an organic compound classified as a dibenzothiophene derivative. Its structure consists of a thiophene ring fused with two benzene rings and a phenyl group at the fourth position. This unique configuration contributes to its chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and environmental science.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) cells. In one study, exposure to different concentrations (250 and 300 μg/ml) resulted in notable growth inhibition and increased rates of apoptosis, as evidenced by DNA fragmentation assays .

| Concentration (μg/ml) | Cell Viability (%) | Effect |

|---|---|---|

| 250 | Reduced | Growth inhibition observed |

| 300 | Significantly reduced | Increased apoptosis |

The mechanism behind its anticancer activity appears to involve the modulation of specific molecular targets, including enzymes and receptors associated with cancer cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it may possess efficacy against various bacterial strains, although detailed mechanisms and specific targets remain under investigation. The compound's interactions with microbial enzymes could lead to disruptions in essential metabolic pathways, contributing to its antimicrobial effects.

The biological activity of this compound is largely attributed to its ability to interact with multiple molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic functions.

- Receptor Modulation: It can modulate receptor activity, impacting signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction: Evidence suggests that it may interact with DNA, promoting fragmentation and leading to cell death in cancerous cells .

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

-

Breast Cancer Study:

- A study focusing on the MCF-7 cell line demonstrated that treatment with varying concentrations of this compound led to significant reductions in cell viability and induction of apoptosis through DNA fragmentation analysis.

-

Antimicrobial Efficacy:

- Investigations into the compound's antimicrobial properties revealed potential effectiveness against common bacterial pathogens, warranting further exploration into its clinical applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Dibenzothiophene | Lacks phenyl group | Limited biological activity |

| Benzo[b]naphtho[2,1-d]thiophene | Contains an additional fused benzene ring | Enhanced reactivity |

| Dimethyldibenzothiophenes | Contains methyl groups | Varies based on substitution |

The presence of the phenyl group in this compound enhances its reactivity and potential for specific biological interactions, distinguishing it from other derivatives.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Phenyldibenzothiophene, and how can purity and structural integrity be validated?

- Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, using dibenzothiophene derivatives and phenylboronic acids. Post-synthesis, purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature values to confirm absence of byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s electronic and structural properties?

- Methodological Answer : UV-Vis spectroscopy (200–400 nm range) identifies π-π* transitions, while fluorescence spectroscopy quantifies quantum yields. For structural analysis, employ X-ray crystallography for solid-state conformation or DFT-optimized molecular modeling for electronic properties. Pair these with GC-MS or LC-MS to detect trace impurities. Reproducibility requires calibration against certified reference materials and adherence to ICH guidelines for analytical validation .

Q. How does this compound interact with common solvents, and what solvent systems optimize its solubility for reaction protocols?

- Methodological Answer : Conduct solubility tests in polar (e.g., DMSO, DMF) and nonpolar solvents (e.g., toluene, hexane) using gravimetric analysis. Solubility parameters (Hansen solubility parameters) can predict compatibility. For reactions requiring homogeneous conditions, use DMF at 60–80°C with sonication. Document solvent effects on reaction kinetics (e.g., via -NMR monitoring) to refine protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the electronic and photophysical behavior of this compound in novel applications?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets to calculate HOMO-LUMO gaps, excitation energies, and charge-transfer properties. Validate against experimental UV-Vis and cyclic voltammetry data. For dynamic behavior, run molecular dynamics (MD) simulations in explicit solvent models (e.g., SPC/E water) to assess conformational stability. Leverage tools like Gaussian or ORCA, and archive raw data in FAIR-aligned repositories (e.g., Chemotion) .

Q. How should researchers resolve contradictions in reported photophysical data (e.g., fluorescence quantum yield discrepancies) for this compound?

- Methodological Answer : Systematically compare experimental conditions across studies: solvent polarity, excitation wavelengths, and instrument calibration (e.g., using quinine sulfate as a standard for fluorescence). Replicate experiments under controlled conditions (e.g., degassed solvents, inert atmosphere) to isolate oxygen quenching effects. Apply error propagation analysis to quantify uncertainties in measurements and publish raw datasets for peer validation .

Q. What experimental design principles ensure reliable assessment of this compound’s stability under thermal or photolytic stress?

- Methodological Answer : Design accelerated stability studies using thermal gravimetric analysis (TGA) for decomposition thresholds (e.g., 1–5°C/min heating rates) and UV irradiation chambers for photostability. Monitor degradation via HPLC-MS to identify breakdown products. Use Arrhenius modeling to extrapolate shelf-life under standard conditions. Include control samples and triplicate runs to minimize batch variability .

Q. How can researchers address challenges in synthesizing this compound derivatives with tailored substituents for structure-activity relationship (SAR) studies?

- Methodological Answer : Prioritize substituents based on electronic (e.g., electron-withdrawing groups) or steric effects. Optimize reaction conditions via Design of Experiments (DoE), varying catalysts (e.g., Pd(PPh)), temperatures, and reaction times. Characterize derivatives using multivariate analysis (e.g., PCA) to correlate substituent effects with optical/electronic properties. Share synthetic protocols in ELNs (e.g., Chemotion ELN) for reproducibility .

Q. Methodological Frameworks and Resources

- Data Management : Use NFDI4Chem’s FAIR-aligned repositories (Chemotion, RADAR4Chem) for storing spectral data, synthetic protocols, and computational outputs. Adopt electronic lab notebooks (ELNs) for real-time collaboration and version control .

- Error Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and mitigate biases. For contradictions, use PICO (Population, Intervention, Comparison, Outcome) to structure replication studies .

属性

IUPAC Name |

4-phenyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCNAHBDZUYGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423764 | |

| Record name | 4-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104601-39-0 | |

| Record name | 4-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。